

Confirming Eupalinolide I Targets: A Molecular Docking Comparison

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Compound of Interest

Compound Name: *Eupalinolide I*

Cat. No.: *B12311811*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Eupalinolide I**'s potential molecular targets using molecular docking simulations. Due to the limited availability of specific molecular docking data for **Eupalinolide I**, this guide utilizes data from the closely related compound, Eupalinolide J, as a proxy. The performance is compared against other natural compounds with similar therapeutic aims, supported by experimental data from publicly available literature.

Comparative Analysis of Molecular Docking Results

The following table summarizes the molecular docking data for Eupalinolide J and alternative therapeutic compounds, highlighting their binding affinities to key protein targets in cancer and inflammatory signaling pathways. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and its target.

Compound	Target Protein	Predicted Binding Energy (kcal/mol)	Therapeutic Area
Eupalinolide J (proxy for Eupalinolide I)	STAT3 (DNA Binding Domain)	Data not numerically specified, but identified as the optimal binding energy from multiple poses[1]	Cancer
Quercetin	STAT3	-8.3[2]	Cancer
Curcumin	STAT3	-6.9[2]	Cancer
Gingerol	STAT3	-5.9[2]	Cancer
Parthenolide	IκB kinase (IKK)	-8.08	Inflammation, Cancer
Parthenolide	NF-κB	-7.54	Inflammation, Cancer
Lupeol	mTOR	-11.56	Cancer
Withaferin A	β-Tubulin	MolDock Score: -135.589	Cancer

Experimental Protocols

The following is a generalized methodology for molecular docking studies, synthesized from various research articles. This protocol outlines the key steps involved in predicting the interaction between a ligand (e.g., **Eupalinolide I**) and a protein target.

Preparation of the Receptor Protein

- **Retrieval of Protein Structure:** The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
- **Protein Cleaning:** The initial PDB file is prepared by removing all non-essential molecules, including water molecules, co-crystallized ligands, and any additional protein chains not relevant to the binding interaction.

- **Addition of Hydrogen Atoms:** Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein structure.
- **Charge Assignment:** Appropriate partial charges are assigned to each atom of the protein. This is a crucial step for accurately calculating the electrostatic interactions.
- **Energy Minimization:** The protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.

Preparation of the Ligand

- **Ligand Structure Generation:** The 2D or 3D structure of the ligand (e.g., **Eupalinolide I**) is obtained from chemical databases such as PubChem or drawn using chemical drawing software.
- **3D Conversion and Optimization:** If starting from a 2D structure, it is converted to a 3D conformation. The 3D structure is then optimized to find its lowest energy conformation.
- **Charge and Torsion Angle Definition:** Partial charges are assigned to the ligand atoms, and the rotatable bonds (torsion angles) are defined to allow for flexibility during the docking process.

Molecular Docking Simulation

- **Grid Box Generation:** A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation.
- **Docking Algorithm:** A docking program, such as AutoDock Vina, is used to perform the simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box.
- **Scoring Function:** A scoring function is used to estimate the binding affinity for each generated pose. The binding energy is typically expressed in kcal/mol.
- **Pose Selection:** The docking simulation generates multiple possible binding poses. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.

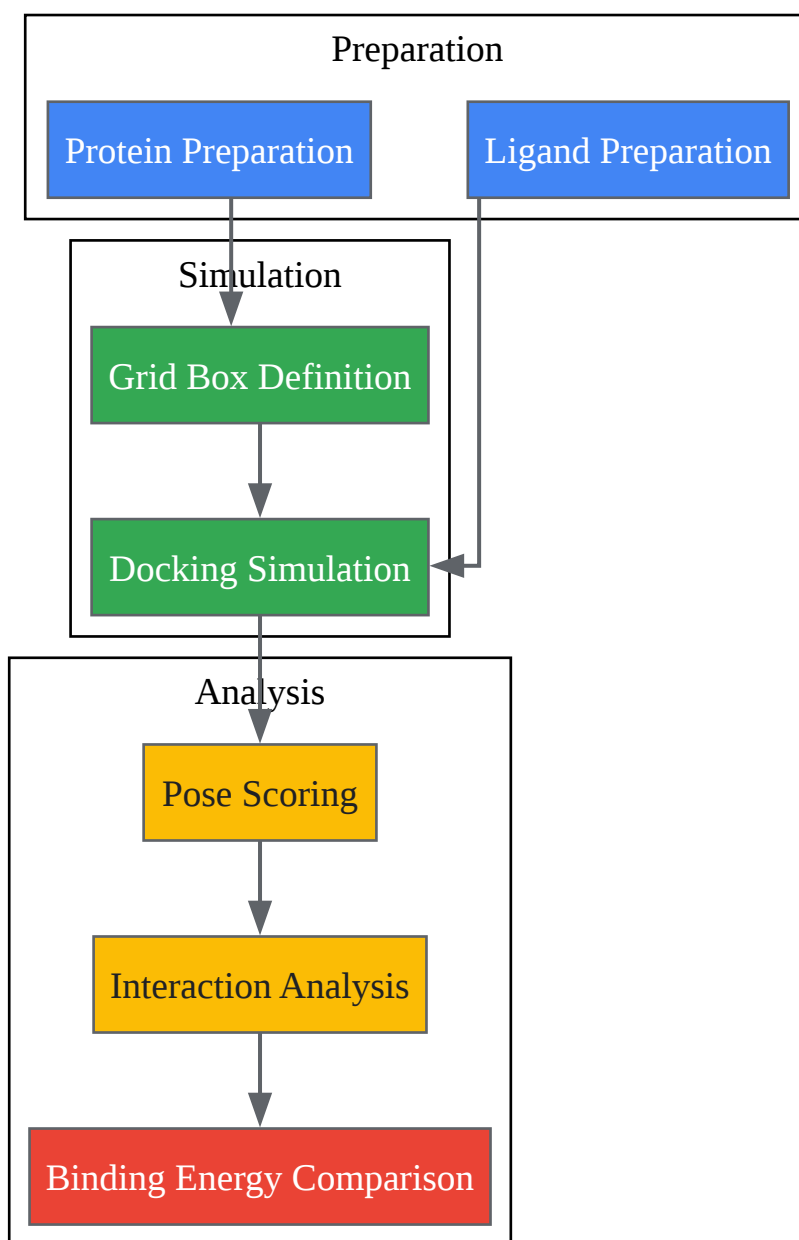
Analysis of Results

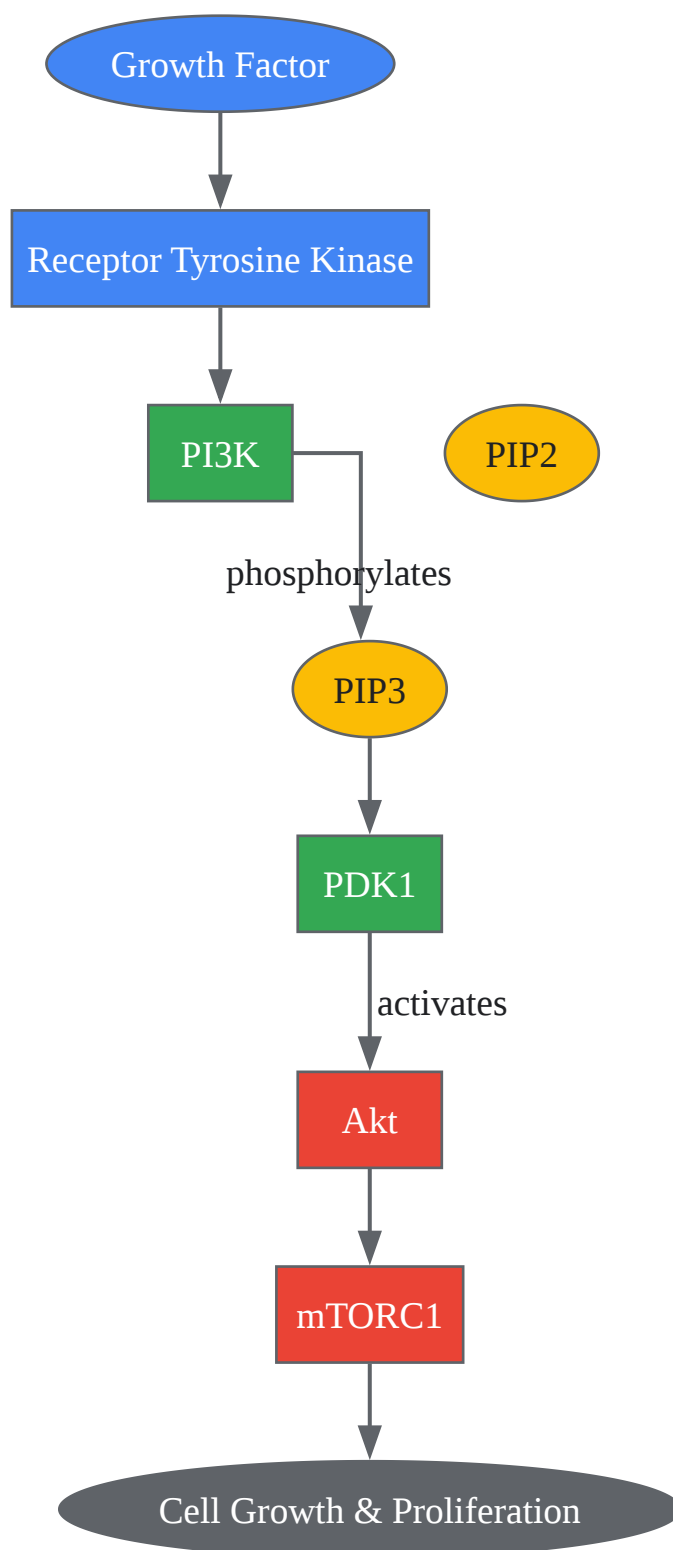
- **Binding Mode Visualization:** The best-docked pose is visualized to analyze the interactions between the ligand and the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
- **Binding Energy Evaluation:** The binding energy value provides a quantitative measure of the binding affinity. This value is used to compare the binding of different ligands to the same target or the binding of the same ligand to different targets.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking experiment, from the initial preparation of the protein and ligand to the final analysis of the results.





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